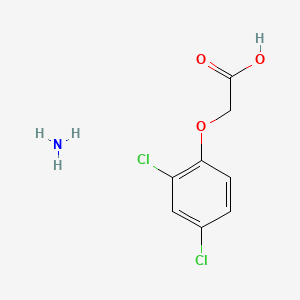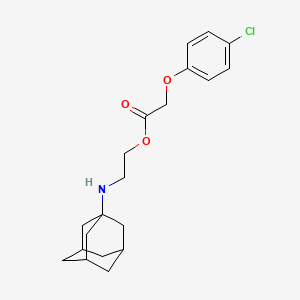
Solushan
Übersicht
Beschreibung
AI3-16552 is an herbicide with irritant effects on the eye and the gastrointestinal system.
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
The compound 2,4-D (2,4-dichlorophenoxyacetic acid) is known for its plant growth regulating properties . The difference in sensitivity of various species to the toxic effects of 2,4-D has had wide practical use in the field of weed control .
Weed Control
2,4-D is used as a selective herbicide, meaning it kills certain types of plants and not others. This is useful in weed control, as it can kill weeds without harming other plants .
Absorption and Translocation Studies
Research has been conducted to understand the absorption and translocation of 2,4-D in plants. These studies often look at how the compound is absorbed by the plant and how it is moved or translocated within the plant .
Metabolic Studies
Metabolic studies of 2,4-D focus on two main areas: the fate of 2,4-D in the plant and the effect of 2,4-D on plant metabolism . These studies help to understand how the compound is metabolized or broken down by the plant, and how it affects the plant’s own metabolic processes .
Adsorption Studies
Adsorption studies have been conducted to understand how 2,4-D interacts with other substances. For example, research has been done on the adsorption of 2,4-D by the [Co-Al-Cl] layered double hydroxide . This research can help in understanding how the compound behaves in different environments and how it can be removed from contaminated waters .
Studies on Specific Plant Species
Specific studies have been conducted on how 2,4-D affects certain plant species. For example, research has been done on the responses of Pteris longifolia, a type of fern, to applications of Ammonium 2,4-dichlorophenoxyacetate .
Wirkmechanismus
Target of Action
Ammonium 2,4-dichlorophenoxyacetate, also known as Solushan, primarily targets broadleaf weeds . It acts as a systemic herbicide, causing uncontrolled growth in these plants while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .
Mode of Action
Solushan is a synthetic auxin, a type of plant hormone . It mimics the action of natural auxins, inducing uncontrolled, abnormal growth in susceptible plants . This uncontrolled growth eventually leads to the death of the plant . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway is catalyzed by α-ketoglutarate-dependent dioxygenase . This enzyme is encoded by the tfdA gene . The degradation of 2,4-D involves several other enzymes and genes, leading to the breakdown of the compound into simpler substances .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it can be readily absorbed and distributed in the environment.
Result of Action
The primary result of Solushan’s action is the death of broadleaf weeds . By mimicking natural auxins and causing uncontrolled growth, Solushan disrupts normal plant development, leading to the eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Solushan. For instance, the compound’s high water solubility means that it can be easily washed away by rain or irrigation, potentially reducing its efficacy. On the other hand, this solubility also allows Solushan to be readily absorbed by plants, enhancing its action.
Eigenschaften
IUPAC Name |
azane;2-(2,4-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNQRMIGNOQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-75-7 (Parent) | |
| Record name | 2,4-D-ammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solushan | |
CAS RN |
2307-55-3 | |
| Record name | 2,4-D Ammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-ammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)


![(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one](/img/structure/B1665041.png)